molecular formula C44H70N6O9 B10837671 1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid

1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B10837671
M. Wt: 827.1 g/mol
InChI Key: KEQHTXSUCBEFIM-FYILKPIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BILD-733 is a small molecule drug initially developed by Boehringer Ingelheim International GmbH. It is a peptidomimetic inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. BILD-733 was primarily investigated for its potential to treat infections caused by the herpes simplex virus .

Preparation Methods

The synthesis of BILD-733 involves the use of peptidomimetic chemistry, which mimics the structure of peptides to inhibit specific enzymes. The exact synthetic routes and reaction conditions for BILD-733 are proprietary and not publicly disclosed. general methods for synthesizing peptidomimetic inhibitors typically involve solid-phase peptide synthesis (SPPS) and solution-phase synthesis, followed by purification using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

BILD-733 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

BILD-733 exerts its effects by inhibiting ribonucleotide reductase, an enzyme essential for converting ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. By mimicking the C-terminal amino acids of the ribonucleotide reductase R2 subunit, BILD-733 prevents the association of the R1 and R2 subunits, thereby inhibiting the enzyme’s activity. This inhibition disrupts DNA synthesis and viral replication .

Comparison with Similar Compounds

BILD-733 is unique among ribonucleotide reductase inhibitors due to its peptidomimetic structure. Similar compounds include:

    Hydroxyurea: A non-peptidomimetic inhibitor of ribonucleotide reductase used in the treatment of certain cancers and sickle cell disease.

    Triapine: Another ribonucleotide reductase inhibitor with a different chemical structure, investigated for its potential in cancer therapy.

    Gemcitabine: A nucleoside analog that inhibits ribonucleotide reductase and is used as a chemotherapeutic agent.

BILD-733’s uniqueness lies in its specific peptidomimetic design, which allows it to mimic the natural substrate of the enzyme and achieve selective inhibition .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C44H70N6O9

Molecular Weight

827.1 g/mol

IUPAC Name

1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C44H70N6O9/c1-28(2)34(49(9)32(52)20-19-29-17-11-10-12-18-29)38(55)47-35(43(6,7)8)39(56)46-31(25-33(53)50-23-15-16-24-50)37(54)48-36(44(41(58)59)21-13-14-22-44)40(57)45-30(27-51)26-42(3,4)5/h10-12,17-18,28,30-31,34-36,51H,13-16,19-27H2,1-9H3,(H,45,57)(H,46,56)(H,47,55)(H,48,54)(H,58,59)/t30-,31-,34-,35?,36?/m0/s1

InChI Key

KEQHTXSUCBEFIM-FYILKPIWSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C(=O)N[C@@H](CC(=O)N1CCCC1)C(=O)NC(C(=O)N[C@@H](CC(C)(C)C)CO)C2(CCCC2)C(=O)O)C(C)(C)C)N(C)C(=O)CCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)NC(C(=O)NC(CC(=O)N1CCCC1)C(=O)NC(C(=O)NC(CC(C)(C)C)CO)C2(CCCC2)C(=O)O)C(C)(C)C)N(C)C(=O)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.